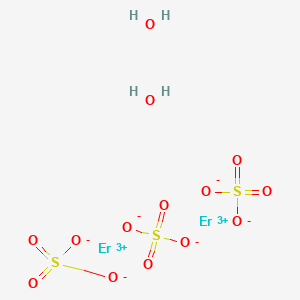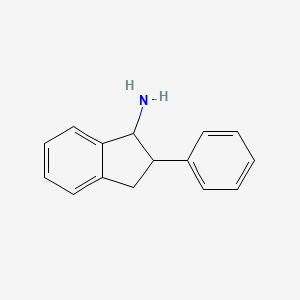
2-phenyl-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2,3-dihydro-1H-inden-1-amine is an organic compound with the molecular formula C15H15N It is a derivative of indene, featuring a phenyl group attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of 2-phenyl-1H-inden-1-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2-phenyl-1H-inden-1-one in the presence of a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-phenyl-1H-inden-1-one.
Reduction: The compound can be reduced further to form this compound hydrochloride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl group can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: 2-Phenyl-1H-inden-1-one.
Reduction: this compound hydrochloride.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with the central nervous system and other biological systems.
Comparison with Similar Compounds
2-Phenylindole: Similar in structure but contains an indole ring instead of an indene ring.
2-Phenyl-1H-indene: Lacks the amine group present in 2-phenyl-2,3-dihydro-1H-inden-1-amine.
2-Phenyl-2,3-dihydro-1H-indene: Similar structure but without the amine group.
Uniqueness: this compound is unique due to the presence of both a phenyl group and an amine group attached to the indene ring system. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-phenyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C15H15N/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14-15H,10,16H2 |
InChI Key |
IFGAAYYESMEKSX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


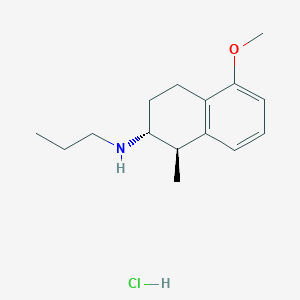
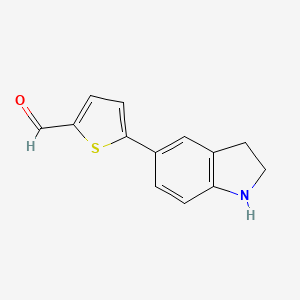


![Sodium [1,1'-biphenyl]-2-sulfinate](/img/structure/B12849719.png)
![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)
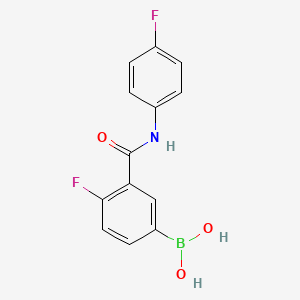
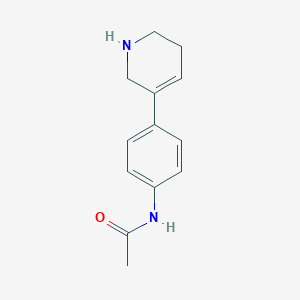
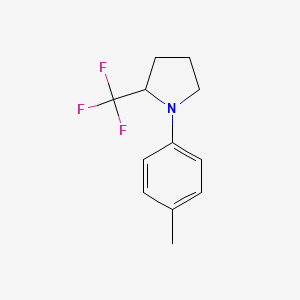


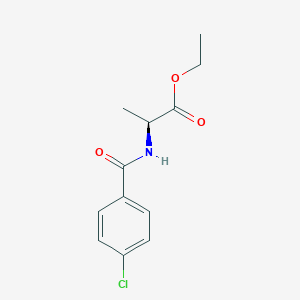
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
